molecular formula C14H25ClN2O2 B2399375 (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide CAS No. 2411181-50-3

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide

Cat. No.: B2399375
CAS No.: 2411181-50-3
M. Wt: 288.82
InChI Key: KPUVIJSPVCKHHR-NWDGAFQWSA-N
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Description

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentane ring, a chloroacetyl group, and an ethylbutylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the chloroacetyl group: This step involves the reaction of the cyclopentane derivative with chloroacetyl chloride under controlled conditions.

    Attachment of the ethylbutylamino group: This is typically done through nucleophilic substitution reactions, where the amine group reacts with the chloroacetyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • Methyl carbamate

Uniqueness

(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentane ring with chloroacetyl and ethylbutylamino groups sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(1S,3R)-3-[(2-chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O2/c1-3-10(4-2)9-17(13(18)8-15)12-6-5-11(7-12)14(16)19/h10-12H,3-9H2,1-2H3,(H2,16,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUVIJSPVCKHHR-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(C1CCC(C1)C(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)CN([C@@H]1CC[C@@H](C1)C(=O)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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